molecular formula C9H17N3O B14809930 1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one

1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one

Cat. No.: B14809930
M. Wt: 183.25 g/mol
InChI Key: OOJWXYWLQDCNNI-UHFFFAOYSA-N
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Description

1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features both a piperidine and a tetrahydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a suitable carbonyl compound, followed by cyclization to form the tetrahydropyrimidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(piperidin-3-yl)pyrimidin-2(1H)-one: Similar structure but lacks the tetrahydro component.

    1-(piperidin-3-yl)tetrahydroquinolin-2(1H)-one: Contains a quinoline ring instead of a pyrimidinone ring.

Uniqueness

1-(piperidin-3-yl)tetrahydropyrimidin-2(1H)-one is unique due to its combination of piperidine and tetrahydropyrimidinone rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-piperidin-3-yl-1,3-diazinan-2-one

InChI

InChI=1S/C9H17N3O/c13-9-11-5-2-6-12(9)8-3-1-4-10-7-8/h8,10H,1-7H2,(H,11,13)

InChI Key

OOJWXYWLQDCNNI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CCCNC2=O

Origin of Product

United States

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